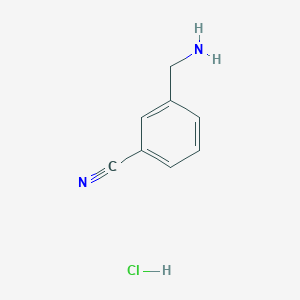

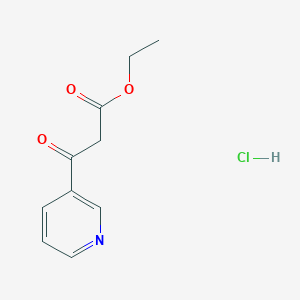

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

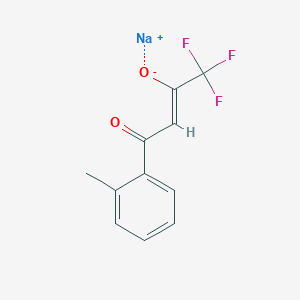

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride is a chemical compound that belongs to the family of pyridinium salts. It has a molecular weight of 229.66 g/mol and its IUPAC name is ethyl 3-oxo-3-(3-pyridinyl)propanoate . The compound is stored in a sealed, dry environment, preferably in a freezer under -20°C .

Synthesis Analysis

The synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate involves several steps. One method involves the use of sodium ethanolate and ethyl nicotinate. The reaction is heated to reflux for 16 hours. After the reaction, water is added to the reaction mixture. The aqueous layer is acidified to pH 6 with HCl and extracted with ether. The solvent is then removed in vacuo to give a brown oil which is purified by column chromatography .Molecular Structure Analysis

The InChI code for Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is 1S/C10H11NO3/c1-2-14-10(13)6-9(12)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate is a liquid at room temperature . It is stored in a sealed, dry environment, preferably in a freezer under -20°C . The compound has a molecular weight of 229.66 g/mol.Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a pyridine ring and an ester group, makes it a versatile precursor for creating compounds that could interact with biological targets. For instance, modifications of the pyridine moiety can lead to derivatives with potential activity against cancer cells .

Biochemistry

Biochemists utilize Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride in enzyme studies, particularly in assays involving pyridine nucleotide-dependent enzymes. The compound’s ability to mimic natural substrates or act as an inhibitor allows researchers to probe enzyme mechanisms and discover new biochemical pathways .

Pharmacology

In pharmacological research, this compound has been investigated for its therapeutic properties. Studies have shown that derivatives of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride exhibit anti-gastric cancer activity, suggesting its potential use in developing anti-cancer agents .

Organic Synthesis

Organic chemists value Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride for its reactivity in condensation reactions. It serves as a key intermediate in the synthesis of complex organic molecules, including heterocyclic compounds that are prevalent in many pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material in chromatographic analysis and mass spectrometry. Its well-defined structure and properties facilitate the identification and quantification of similar compounds in complex mixtures .

Materials Science

The compound’s unique chemical structure is of interest in materials science for the development of organic electronic materials. Its pyridine core can be incorporated into polymers or small molecules that form the active layer in organic light-emitting diodes (OLEDs) or photovoltaic cells .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with eyes, skin, and clothing, and keeping the container tightly closed .

Propriétés

IUPAC Name |

ethyl 3-oxo-3-pyridin-3-ylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c1-2-14-10(13)6-9(12)8-4-3-5-11-7-8;/h3-5,7H,2,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYCZVSWXYLAIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CN=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920063 |

Source

|

| Record name | Ethyl 3-oxo-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate hydrochloride | |

CAS RN |

90922-54-6 |

Source

|

| Record name | NSC118783 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-oxo-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290546.png)

![Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1290567.png)